molecular formula C13H19ClN2O3 B11816493 3-cyclopentyloxy-N'-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride

3-cyclopentyloxy-N'-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride

Cat. No.: B11816493
M. Wt: 286.75 g/mol
InChI Key: WTBUOXIFVDJLMX-UHFFFAOYSA-N
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Description

3-cyclopentyloxy-N’-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3. It is known for its unique structure, which includes a cyclopentyloxy group, a hydroxy group, and a methoxy group attached to a benzene ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyloxy-N’-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the benzene ring, followed by the introduction of the cyclopentyloxy, hydroxy, and methoxy groups. The final step involves the formation of the carboximidamide group and the addition of hydrochloride to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyloxy-N’-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

3-cyclopentyloxy-N’-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-cyclopentyloxy-N’-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-cyclopentyloxy-N’-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride include:

  • 3-cyclopentyloxy-N’-hydroxy-4-methoxybenzene-1-carboximidamide
  • 3-cyclopentyloxy-N’-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride

Uniqueness

What sets 3-cyclopentyloxy-N’-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride apart from similar compounds is its specific combination of functional groups and its hydrochloride salt form

Properties

IUPAC Name

3-cyclopentyloxy-N'-hydroxy-4-methoxybenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-11-7-6-9(13(14)15-16)8-12(11)18-10-4-2-3-5-10;/h6-8,10,16H,2-5H2,1H3,(H2,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBUOXIFVDJLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)OC2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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